molecular formula C11H16O7 B12797390 4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one CAS No. 87702-53-2

4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one

Cat. No.: B12797390
CAS No.: 87702-53-2
M. Wt: 260.24 g/mol
InChI Key: DTVTXEVTKOUGQT-UHFFFAOYSA-N
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Description

4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one typically involves multiple steps, including cyclization and functional group modifications. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Common reagents used in the synthesis include methoxy and hydroxy precursors, along with catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with hydroxy and methoxy functional groups, such as:

Uniqueness

What sets 4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one apart is its unique tricyclic structure and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

87702-53-2

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one

InChI

InChI=1S/C11H16O7/c1-9(15-2)3-4-10(14)8(13)17-7-6(12)5-16-11(7,10)18-9/h6-7,12,14H,3-5H2,1-2H3

InChI Key

DTVTXEVTKOUGQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C(=O)OC3C2(O1)OCC3O)O)OC

Origin of Product

United States

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